molecular formula C19H14ClNO4 B1232792 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid CAS No. 51806-88-3

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid

Cat. No.: B1232792
CAS No.: 51806-88-3
M. Wt: 355.8 g/mol
InChI Key: OTFVYCPQODZVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[76102,7012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, chlorination, and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

51806-88-3

Molecular Formula

C19H14ClNO4

Molecular Weight

355.8 g/mol

IUPAC Name

2-(4-chloro-14-methoxy-10-methyl-8-oxo-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),3,5,10,12,14-heptaen-11-yl)acetic acid

InChI

InChI=1S/C19H14ClNO4/c1-9-13(8-17(22)23)15-6-11(25-2)7-16-14-5-10(20)3-4-12(14)19(24)21(9)18(15)16/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

OTFVYCPQODZVIZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O

Canonical SMILES

CC1=C(C2=CC(=CC3=C2N1C(=O)C4=C3C=C(C=C4)Cl)OC)CC(=O)O

Key on ui other cas no.

51806-88-3

Synonyms

10-chloro-2-methoxy-5-methyl-7H-pyrrolo(3,2,1-d,e)phenanthrid-7-one-4-acetic acid

Origin of Product

United States

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